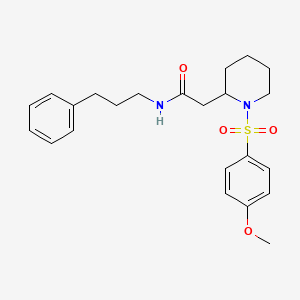
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring and a sulfonamide moiety, which are known to enhance biological activity.
Chemical Structure and Properties
The compound's molecular formula is C22H27N3O5S, with a molecular weight of 445.5 g/mol. Its structure includes key functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 898450-66-3 |
The mechanism of action of this compound involves its interaction with specific biological targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to physiological responses that may be beneficial in treating certain conditions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects, as seen in similar piperidine derivatives, which have been evaluated in animal models for their ability to prevent seizures .
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can have implications for treating neurodegenerative diseases .
- Antibacterial Properties : Similar sulfonamide compounds have demonstrated antibacterial activity, indicating that this compound may also exhibit such properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their pharmacological properties, revealing significant enzyme inhibition and antibacterial activities, suggesting that the structural features of this class contribute positively to biological efficacy .
- Anticonvulsant Screening : In a study evaluating various N-phenylacetamide derivatives, several compounds showed promising results in preventing seizures in animal models, highlighting the therapeutic potential of this chemical class for epilepsy treatment .
Eigenschaften
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-29-21-12-14-22(15-13-21)30(27,28)25-17-6-5-11-20(25)18-23(26)24-16-7-10-19-8-3-2-4-9-19/h2-4,8-9,12-15,20H,5-7,10-11,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIIJOQTEXSXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














